molecular formula C13H17ClO3 B8458312 3-Chloro-4-(hexyloxy)benzoic acid

3-Chloro-4-(hexyloxy)benzoic acid

Cat. No.: B8458312
M. Wt: 256.72 g/mol
InChI Key: CDZINMJYMBCTCO-UHFFFAOYSA-N
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Description

3-Chloro-4-(hexyloxy)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and a hexyloxy (C₆H₁₃O) group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₇ClO₃, with a molecular weight of 256.73 g/mol. This compound is structurally designed to balance hydrophobicity (via the hexyloxy chain) and reactivity (via the chlorine and carboxylic acid groups).

The hexyloxy chain’s intermediate length positions this compound between shorter-chain variants (e.g., butyloxy) and longer-chain derivatives (e.g., tetradecyloxy), influencing properties such as solubility, thermal stability, and mesophase behavior in liquid crystals. Its applications may span materials science (e.g., liquid crystals) and pharmaceutical intermediates, though specific uses require further exploration.

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

3-chloro-4-hexoxybenzoic acid

InChI

InChI=1S/C13H17ClO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16)

InChI Key

CDZINMJYMBCTCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Trends :

  • Longer alkoxy chains increase hydrophobicity and reduce melting points, enhancing compatibility with non-polar matrices.
  • Intermediate chains (e.g., hexyloxy) balance flexibility and thermal stability, making them suitable for supramolecular materials .

Substituted Halogen and Functional Group Variants

Modifications at the 3- and 4-positions significantly alter reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Chloro-4-(difluoromethoxy)benzoic acid C₈H₅ClF₂O₃ 235.76 Electron-withdrawing groups enhance acidity; agrochemical applications
3-Chloro-4-hydroxybenzoic acid C₇H₅ClO₃ 172.57 Higher acidity (pKa ~2.5); hydrogen bonding in pharmaceuticals
3-Chloro-4-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ 224.57 Strong electron-withdrawing effect; high acidity; specialty chemicals
3-Chloro-4-(hydroxymethyl)-benzoic acid C₈H₇ClO₃ 186.59 Polar hydroxymethyl group; EP1 receptor antagonist intermediates

Key Trends :

  • Electron-withdrawing groups (e.g., -CF₃, -F) increase carboxylic acid acidity, favoring use in reactive intermediates.
  • Hydroxyl or hydroxymethyl groups enhance hydrogen bonding, relevant to biological activity .

Structural Analogues with Mixed Substituents

Compounds with additional functional groups demonstrate diverse reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Chloro-4-fluoro-2-hydroxybenzoic acid C₇H₄ClFO₃ 190.56 Dual halogen + hydroxyl; high acidity (pKa ~1.8); synthetic versatility
3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid C₂₀H₁₇NO₅S 383.42 Sulfamoyl group; pharmaceutical intermediates

Key Trends :

  • Mixed substituents (e.g., -Cl, -F, -OH) enable tailored electronic and steric effects for targeted applications.

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